molecular formula C12H15N3OS B180886 3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 120354-21-4

3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B180886
M. Wt: 249.33 g/mol
InChI Key: CRMSMSNBTURPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (TDMP) is an organic compound that has been studied for its potential applications in various scientific and medical fields. TDMP has been used in the synthesis of various compounds, such as drugs, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine derivatives, including those structurally related to the mentioned compound, have been extensively studied for their synthetic versatility and the ability to undergo various chemical transformations. These compounds are often synthesized through cyclization of salicylic acid derivatives or via multicomponent reactions, employing catalysts like hybrid catalysts for enhanced efficiency and selectivity (Parmar, Vala, & Patel, 2023). The functionalization of these molecules can lead to the formation of compounds with potential biological activities, making them valuable scaffolds in drug discovery.

Biological Activity

The biological activity of pyrimidine derivatives is a broad area of interest. These compounds exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities. Pyrimidines are known to inhibit various biological targets, such as enzymes and receptors, indicating their potential as therapeutic agents. For instance, substituted tetrahydropyrimidine derivatives have shown potent in-vitro anti-inflammatory activity, suggesting the possibility of further investigation for therapeutic applications (Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, the structure-activity relationships (SAR) of pyrimidine derivatives have been explored to understand their biological activity better and guide the synthesis of novel compounds with enhanced efficacy and reduced toxicity (Natarajan, Helina, A. S, & A. S, 2022).

Medicinal Chemistry Applications

In medicinal chemistry, pyrimidine derivatives have been identified as promising leads for developing new drugs. Their versatile chemical structure allows for the synthesis of compounds targeting various diseases, including neurodegenerative disorders, cancer, and infectious diseases. Research efforts focus on optimizing these molecules' pharmacokinetic and pharmacodynamic profiles, aiming to improve their efficacy and safety as drug candidates. For example, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines highlight the ongoing efforts to develop new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

properties

IUPAC Name

3-amino-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-6-3-4-8-9(5-6)17-11-10(8)12(16)15(13)7(2)14-11/h6H,3-5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMSMSNBTURPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923347
Record name 3-Amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

120354-21-4
Record name Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120354214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.